

A Comparative Guide to the Bioequivalence of Oral Montelukast Formulations

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Compound of Interest

Compound Name: Montelukast(1-)

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An objective analysis of pharmacokinetic data from multiple studies to inform researchers, scientists, and drug development professionals on the interchangeability of various Montelukast oral dosage forms.

This guide provides a comprehensive comparison of the bioequivalence of different oral formulations of Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. By summarizing key pharmacokinetic parameters and detailing experimental protocols from various studies, this document aims to serve as a valuable resource for professionals in the field of drug development and research.

I. Comparative Analysis of Pharmacokinetic Parameters

The bioequivalence of different Montelukast formulations is primarily determined by comparing their key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (C_{max}), and the time to reach maximum plasma concentration (T_{max}). The following tables summarize the results from several bioequivalence studies, presenting a quantitative comparison of various oral formulations.

Table 1: Bioequivalence of 4 mg Oral Granules and 4 mg Chewable Tablets (Fasted State)

Parameter	Formulation	Geometric Mean Ratio (GMR) (Oral Granules/Chewable Tablet)	90% Confidence Interval (CI)
AUC _{0-∞}	4 mg Oral Granules vs. 4 mg Chewable Tablet	Not explicitly stated, but within bioequivalence limits	(0.80, 1.25)[1]
C _{max}	4 mg Oral Granules vs. 4 mg Chewable Tablet	Not explicitly stated, but within bioequivalence limits	(0.80, 1.25)[1]
T _{max} (median)	4 mg Oral Granules	2.0 hours[1]	N/A
T _{max} (median)	4 mg Chewable Tablet	2.0 hours[1]	N/A

Bioequivalence was established as the 90% CIs for both AUC_{0-∞} and C_{max} were within the prespecified interval of (0.80, 1.25)[1]. This supports the interchangeability of these two formulations for use in 2- to 5-year-old patients[1].

Table 2: Bioequivalence of Montelukast Sodium Oral Soluble Film (OSF) and Chewable Tablets (CT)

Condition	Parameter	GMR (OSF/CT)	90% CI
Fasting	Cmax	Not explicitly stated, but within bioequivalence limits	(80%, 125%)[2]
AUC0-t	Not explicitly stated, but within bioequivalence limits	(80%, 125%)[2]	
AUC0-∞	Not explicitly stated, but within bioequivalence limits	(80%, 125%)[2]	
Fed	Cmax	90.77%	(84.32%, 97.71%)[2]
AUC0-t	97.20%	(94.54%, 99.94%)[2]	
AUC0-∞	96.29%	(93.30%, 99.38%)[2]	

The oral soluble film and chewable tablet formulations of montelukast sodium were found to be bioequivalent under both fasting and fed conditions, with all 90% CIs for the primary pharmacokinetic parameters falling within the 80-125% range[2].

Table 3: Bioequivalence of Two 5 mg Montelukast Sodium Chewable Tablets (Test vs. Reference)

Condition	Parameter	GMR (Test/Reference)	90% CI
Fasting	C _{max}	Not explicitly stated, but within bioequivalence limits	(80.00%, 125.00%)[3]
	AUC _{0-t}	Not explicitly stated, but within bioequivalence limits	(80.00%, 125.00%)[3]
	AUC _{0-∞}	Not explicitly stated, but within bioequivalence limits	(80.00%, 125.00%)[3]
Fed	C _{max}	97.36%	(91.13%, 104.00%)[3]
	AUC _{0-t}	100.48%	(95.81%, 105.39%)[3]
	AUC _{0-∞}	100.56%	(95.41%, 105.99%)[3]

This study demonstrated the bioequivalence of two different manufacturers' 5 mg montelukast sodium chewable tablets in healthy Chinese volunteers under both fasting and fed conditions[3].

Table 4: Bioequivalence of Two 10 mg Montelukast Immediate-Release Tablets (Test vs. Reference)

Parameter	Geometric Mean Ratio (Test/Reference)	90% CI
AUC _{0-∞}	Not explicitly stated, but within bioequivalence limits	(94.5%, 110.9%)
C _{max}	Not explicitly stated, but within bioequivalence limits	(89.0%, 110.4%)

The test and reference formulations of 10 mg Montelukast immediate-release tablets were concluded to be bioequivalent and interchangeable as the 90% confidence intervals for the

logarithmic transformed ratios of C_{max} and AUC_{0-∞} were within the established bioequivalence range of 80% to 125%.

Table 5: Bioequivalence of Two 4 mg Montelukast Oral Granules Formulations (Test vs. Reference)

Parameter	Geometric Mean Ratio (Test/Reference)	90% CI
C _{max}	92.2%	(87.42%, 97.30%)[4]
AUC _{0-t}	98.1%	(94.49%, 101.81%)[4]
AUC _{0-∞}	97.6%	(94.14%, 101.27%)[4]

This study confirmed the bioequivalence of two preparations of 4 mg montelukast oral granules, suggesting they can be used interchangeably in clinical practice[4].

II. Experimental Protocols

The bioequivalence studies cited in this guide generally followed a randomized, single-dose, open-label, two-period, crossover design.

General Study Design:

- **Subjects:** Healthy adult volunteers.[1][3][4] The number of subjects varied across studies, for example, 24 and 30 subjects in two separate studies for oral granules and chewable tablets[1], and 18 subjects each for fasted and fed studies of chewable tablets[3].
- **Design:** A randomized, two-period, two-sequence, crossover design was commonly employed.[3][4][5] This design allows each subject to act as their own control, minimizing variability.
- **Dosing:** Subjects received a single oral dose of either the test or reference formulation in each study period, separated by a washout period. The washout period is typically determined by the drug's half-life, with a 5-day[3] or one-week[5] period being common for Montelukast.

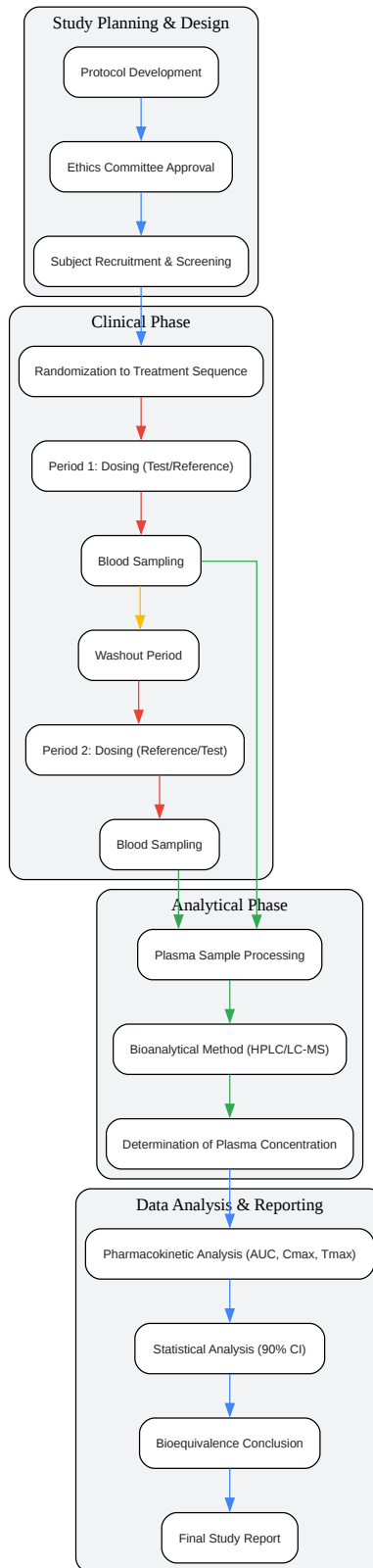
- Fasting/Fed Conditions: Studies were conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[2][3] For fasting studies, subjects typically fasted overnight for at least 10 hours before drug administration.[4]
- Blood Sampling: Blood samples were collected at predetermined time points before and after drug administration to determine the plasma concentration of Montelukast over time.[3][5] Sampling schedules typically extended to 24 hours post-dose.[3][5]
- Analytical Method: Plasma concentrations of Montelukast were quantified using validated analytical methods, most commonly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)[3] or high-performance liquid chromatography with fluorescence detection (HPLC-FLD).

Pharmacokinetic Analysis:

The primary pharmacokinetic parameters (C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$) were calculated from the plasma concentration-time data using non-compartmental methods.[6][7] Statistical analysis, typically an analysis of variance (ANOVA), was performed on the log-transformed data to determine the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for these parameters. Bioequivalence was concluded if the 90% CIs for the GMRs of the primary pharmacokinetic parameters were within the regulatory acceptance range, which is typically 80.00% to 125.00%.[3][4]

III. Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for different oral formulations of Montelukast.



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Caption: Workflow of a typical crossover bioequivalence study for Montelukast formulations.

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